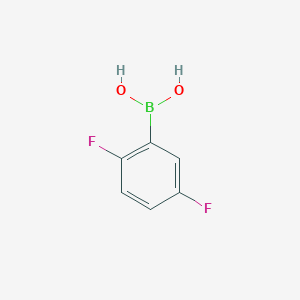

2,5-Difluorophenylboronic acid

Descripción

Propiedades

IUPAC Name |

(2,5-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOJGSDLJNUAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370226 | |

| Record name | 2,5-Difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193353-34-3 | |

| Record name | 2,5-Difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluorophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Difluorophenylboronic acid CAS number

An In-Depth Technical Guide to 2,5-Difluorophenylboronic Acid

CAS Number: 193353-34-3[1][2][3]

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on this compound. It covers its chemical properties, core applications, and detailed experimental protocols for its synthesis and use in palladium-catalyzed cross-coupling reactions.

Physicochemical and Identity Data

This compound is a fluorinated organoboron compound widely utilized as a building block in organic synthesis.[4][5] Its properties are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 193353-34-3 | [1][2][3] |

| Molecular Formula | C₆H₅BF₂O₂ | [1][3] |

| Linear Formula | F₂C₆H₃B(OH)₂ | [2] |

| Molecular Weight | 157.91 g/mol | [1][2] |

| Appearance | White to off-white solid or powder | [3][6] |

| Melting Point | 105-110 °C | |

| Purity | ≥95% | [2] |

| Synonyms | 2,5-Difluorobenzeneboronic acid, (2,5-difluorophenyl)boranediol | [2][3] |

| Storage Conditions | Store in a dry, dark place at room temperature or under refrigeration (0-6°C). | [1][6] |

Core Applications in Research and Development

This compound is a versatile reagent with significant applications in multiple scientific domains. The fluorinated phenyl ring is a valuable pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5]

-

Drug Development : It serves as a crucial intermediate in the synthesis of complex pharmaceuticals, particularly in the development of targeted therapies for cancer and selective sphingosine phosphate receptor antagonists.[4][5]

-

Organic Synthesis : Its primary application is in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds to create biaryl and substituted aromatic compounds.[4][5][7]

-

Materials Science : The compound is used to create advanced materials, including specialized polymers and nanomaterials with applications in coatings and electronics.[4][5]

-

Biochemical Tools : It is employed in the development of fluorescent probes for biological imaging and in bioconjugation techniques to link molecules.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in a typical Suzuki-Miyaura cross-coupling reaction. These protocols are representative and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via a Grignard reaction, adapted from procedures for analogous fluorinated phenylboronic acids.[8][9]

Materials:

-

1-Bromo-2,5-difluorobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

10% Sulfuric acid (H₂SO₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings.

-

Add a small volume of anhydrous THF and a crystal of iodine to activate the magnesium.

-

Prepare a solution of 1-bromo-2,5-difluorobenzene in anhydrous THF.

-

Add a small amount of the bromide solution to initiate the reaction, then add the remainder dropwise while maintaining a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -70 °C in a dry ice/acetone bath.

-

Add a solution of trimethyl borate in anhydrous THF dropwise, ensuring the internal temperature does not rise above -60 °C.[9]

-

Stir the resulting mixture at -70 °C for an additional 2-3 hours.

-

-

Hydrolysis and Work-up:

-

Allow the reaction to warm slowly to 0 °C.

-

Quench the reaction by the slow, dropwise addition of 10% sulfuric acid until the pH is acidic (pH 1-2).[9]

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the resulting crude solid by recrystallization from an ethyl acetate/hexanes mixture to yield pure this compound.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a general procedure for the palladium-catalyzed coupling of this compound with an aryl halide.[7][10][11]

Materials:

-

Aryl Halide (e.g., Aryl Bromide, 1.0 eq.)

-

This compound (1.2-1.5 eq.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq.)

-

Solvent System (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and base (e.g., K₂CO₃, 2.0 eq.).[12]

-

Add the chosen solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water).

-

-

Degassing:

-

Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

-

Catalytic Cycle and Mechanism

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[10][13]

References

- 1. (2,5-Difluorophenyl)boronic acid - Lead Sciences [lead-sciences.com]

- 2. This compound = 95 193353-34-3 [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. hurawalhi.com [hurawalhi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. lookchem.com [lookchem.com]

- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to 2,5-Difluorophenylboronic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,5-Difluorophenylboronic acid, a versatile fluorinated intermediate crucial in modern synthetic chemistry. Its unique electronic properties make it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly alter the physicochemical and biological properties of molecules, often leading to enhanced metabolic stability, binding affinity, and lipophilicity.[1][2]

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design and substance identification.

| Property | Value | References |

| Molecular Weight | 157.91 g/mol | [3][4] |

| Molecular Formula | C₆H₅BF₂O₂ | [3][4] |

| CAS Number | 193353-34-3 | [3] |

| Melting Point | 105-110 °C | |

| Appearance | White to off-white powder/solid | [5] |

| Linear Formula | F₂C₆H₃B(OH)₂ |

Applications in Organic Synthesis

This compound is a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures.[6][7][8] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs).[1][9] The presence of the difluoro-phenyl group can enhance the biological activity and pharmacokinetic properties of drug candidates.[2]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling facilitates the synthesis of biaryl compounds by reacting an organoboron species (like this compound) with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[7][10] The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of an aryl halide with this compound. Reaction conditions, including catalyst, base, and solvent, may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 eq.)

-

This compound (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)

-

Base (e.g., K₂CO₃, 2.0 eq.)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon source.

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add the aryl halide, this compound, and the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.

-

Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst followed by the degassed solvent system via syringe.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as an irritant, causing skin, eye, and respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. When handling the powder, use a dust mask (e.g., N95) to avoid inhalation.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[4]

-

Storage: Store in a tightly closed container in a cool, dry place.[11] For long-term stability, refrigeration is recommended.

-

First Aid:

-

Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][11]

-

Skin: Wash off immediately with soap and plenty of water.[4]

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[4]

-

Ingestion: Clean mouth with water and seek medical attention.[4]

-

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before use.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. bangchemicals.com [bangchemicals.com]

- 4. fishersci.de [fishersci.de]

- 5. Page loading... [wap.guidechem.com]

- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2,5-Difluorophenylboronic Acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorophenylboronic acid is a synthetic organoboron compound that serves as a crucial building block in modern organic and medicinal chemistry. Its structure, featuring a phenyl ring substituted with two fluorine atoms and a boronic acid functional group, makes it an invaluable reagent for introducing the 2,5-difluorophenyl moiety into complex molecules. The presence of fluorine atoms can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to protein targets. This guide provides a comprehensive overview of the chemical properties, spectroscopic data, key applications, and detailed experimental protocols for this compound, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. Its key properties are summarized in the table below. It is essential to store the compound in a cool, dry place, protected from light, and under an inert atmosphere to prevent degradation. It may contain varying amounts of its anhydride form.

| Property | Value | Reference |

| CAS Number | 193353-34-3 | [1][2] |

| Molecular Formula | C₆H₅BF₂O₂ | [2][3] |

| Molecular Weight | 157.91 g/mol | [1][2] |

| Appearance | White to yellow crystalline powder | [4] |

| Melting Point | 105-110 °C | [1][2] |

| Purity | ≥95% | [1][2] |

| InChI Key | KTOJGSDLJNUAEP-UHFFFAOYSA-N | [1][2] |

| SMILES | OB(O)c1cc(F)ccc1F | [1][2] |

| Storage Class | 11 (Combustible Solids) | [1] |

Spectroscopic Data Analysis

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons (3H) would appear as complex multiplets in the δ 7.0-7.8 ppm range, showing coupling to each other and to the fluorine atoms. The B(OH)₂ protons would appear as a broad singlet, typically between δ 5.0 and 8.5 ppm, and its position is highly dependent on concentration and solvent. |

| ¹³C NMR | Six distinct signals are expected in the aromatic region (approx. δ 110-165 ppm). The carbons directly bonded to fluorine (C2, C5) will show large one-bond coupling constants (¹JC-F) and appear as doublets. The carbon attached to the boron atom (C1) would be broad and may be difficult to observe. Other carbons will show smaller multi-bond C-F couplings.[5] |

| ¹⁹F NMR | Two distinct signals are expected in the typical aryl-fluoride region (approx. δ -100 to -120 ppm relative to CFCl₃), each showing coupling to the other fluorine and to adjacent protons. |

| IR | A broad O-H stretching band from the boronic acid group is expected around 3200-3500 cm⁻¹. Strong B-O stretching vibrations should appear near 1330-1380 cm⁻¹. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and C=C ring stretching vibrations around 1400-1600 cm⁻¹. The C-F stretching will produce strong bands in the 1100-1300 cm⁻¹ region.[6][7] |

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction couples an organoboron compound (like this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Application in Synthesizing S1P Receptor Antagonists

A significant application of this compound is in the synthesis of selective antagonists for sphingosine-1-phosphate (S1P) receptors.[1] S1P receptors are G protein-coupled receptors that play critical roles in regulating the immune, cardiovascular, and nervous systems.[1] Modulating their activity is a key strategy for treating autoimmune diseases like multiple sclerosis. By using this compound in Suzuki-Miyaura coupling, medicinal chemists can construct novel molecular scaffolds that act as S1P receptor antagonists.

Experimental Protocols

The following are representative protocols. Researchers should optimize conditions for their specific substrates and equipment.

Protocol 1: Representative Synthesis of this compound

This protocol is adapted from established methods for synthesizing similar fluorinated phenylboronic acids via a Grignard reaction.

Methodology:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 equivalents) to a dry, three-necked flask equipped with a reflux condenser and a dropping funnel. Add anhydrous tetrahydrofuran (THF).

-

Grignard Reagent Formation: Add a small portion of 1-bromo-2,5-difluorobenzene (1.0 equivalent) dissolved in anhydrous THF to the magnesium. If the reaction does not start, gentle heating or the addition of an iodine crystal may be required. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until the magnesium is consumed.

-

Borylation: Cool the resulting Grignard reagent solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature below -70 °C.

-

Quenching and Hydrolysis: After the addition, allow the mixture to stir at -78 °C for an additional hour, then let it warm slowly to room temperature overnight. Cool the mixture in an ice bath and carefully quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from a water/ethanol mixture or hexanes/ethyl acetate) to yield pure this compound.

Protocol 2: General Suzuki-Miyaura Cross-Coupling

Methodology:

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).

-

Solvent Addition: Add a suitable solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/ethanol/water (e.g., in a 4:1 or similar ratio).

-

Degassing: Seal the vessel and thoroughly degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles. This is critical to prevent the oxidation of the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

-

Workup: Cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust. Use a dust mask (e.g., N95) if necessary.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and bases.

-

Conclusion

This compound is a versatile and highly valuable reagent for synthetic chemists. Its predictable reactivity in Suzuki-Miyaura cross-coupling reactions provides a reliable method for incorporating the 2,5-difluorophenyl group, a common motif in pharmacologically active compounds. Understanding its chemical properties, reaction mechanisms, and proper handling is essential for its effective and safe use in the laboratory, enabling the development of novel therapeutics and advanced materials.

References

- 1. This compound = 95 193353-34-3 [sigmaaldrich.com]

- 2. 2,5-ジフルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 4. This compound, CasNo.193353-34-3 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2,5-Difluorophenylboronic Acid

For researchers, scientists, and professionals in drug development, 2,5-difluorophenylboronic acid is a critical building block. Its unique electronic properties, conferred by the fluorine substituents, make it an invaluable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of a common and effective protocol for the synthesis of this compound, including detailed experimental procedures and expected outcomes.

Synthetic Pathway Overview

The most prevalent and reliable method for the synthesis of this compound involves the formation of an organometallic intermediate from a corresponding halogenated precursor, followed by quenching with a borate ester and subsequent acidic workup. The two primary routes utilize either a Grignard reagent or an organolithium species. This guide will focus on the Grignard-based approach, which generally offers a good balance of reactivity, safety, and yield.

The overall transformation can be visualized as follows:

Caption: Grignard-based synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous fluorinated phenylboronic acids.[1][2][3] Researchers should exercise all necessary safety precautions when handling the reagents involved, particularly organometallic compounds and flammable solvents.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Bromo-2,5-difluorobenzene | C₆H₃BrF₂ | 192.99 | 10.0 g | 51.8 |

| Magnesium turnings | Mg | 24.31 | 1.39 g | 57.0 |

| Iodine | I₂ | 253.81 | 1 crystal | - |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

| Trimethyl borate | B(OCH₃)₃ | 103.91 | 7.0 mL (6.5 g) | 62.2 |

| Hydrochloric Acid (10% aq.) | HCl | 36.46 | As needed | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | For extraction | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying | - |

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of nitrogen.

-

Magnesium turnings (1.39 g) are added to the flask, followed by a single crystal of iodine as an initiator.

-

Anhydrous THF (20 mL) is added to cover the magnesium.

-

A solution of 1-bromo-2,5-difluorobenzene (10.0 g) in anhydrous THF (30 mL) is prepared and placed in the dropping funnel.

-

A small portion of the bromide solution is added to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flame-dried flask under nitrogen, a solution of trimethyl borate (7.0 mL) in anhydrous THF (50 mL) is prepared and cooled to -78 °C using a dry ice/acetone bath.

-

The prepared Grignard reagent is transferred via cannula to the cold trimethyl borate solution dropwise, maintaining the temperature below -60 °C.

-

After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

-

Workup and Isolation:

-

The reaction is quenched by the slow addition of 10% aqueous hydrochloric acid at 0 °C until the solution is acidic (pH ~1-2).

-

The mixture is stirred for 30 minutes at room temperature.

-

The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel.

-

Expected Results and Data

The following table summarizes the expected quantitative data for this synthesis, based on typical yields for analogous reactions.[1][2]

| Parameter | Expected Value | Notes |

| Theoretical Yield | 8.18 g | Based on 100% conversion of 1-bromo-2,5-difluorobenzene. |

| Expected Yield | 6.5 - 7.4 g (80-90%) | Yields can vary based on reaction conditions and purity of reagents. |

| Purity | >95% | After purification. Crude purity is typically lower. |

| Appearance | White to off-white solid | |

| Melting Point | 105-110 °C | As reported for this compound.[4] |

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear process with distinct stages. The logical flow from starting materials to the final product, including the key intermediate and reaction types, is depicted below.

Caption: Logical workflow of this compound synthesis.

This technical guide provides a robust framework for the synthesis of this compound. Adherence to anhydrous conditions and careful control of temperature are paramount for achieving high yields and purity. As with any chemical synthesis, proper safety measures should be strictly followed.

References

A Technical Guide to the Solubility of 2,5-Difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,5-Difluorophenylboronic acid. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide presents solubility data for structurally related phenylboronic acids to offer valuable comparative insights. Furthermore, it details a standard experimental protocol for determining the solubility of boronic acids and illustrates a key synthetic pathway where this compound is frequently utilized.

Introduction to this compound

This compound is a fluorinated arylboronic acid that serves as a critical building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, enhancing its reactivity and the properties of the resulting compounds. Its applications are prominent in the development of pharmaceuticals, agrochemicals, and advanced materials.

Solubility Profile

While specific quantitative solubility data for this compound is not widely published, qualitative information suggests it is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ammonia. The solubility of phenylboronic acids is generally influenced by the nature and position of substituents on the phenyl ring and the polarity of the solvent.

To provide a comparative context, the following tables summarize the experimentally determined solubility of other phenylboronic acid derivatives in various organic solvents. This data can be used to estimate the expected solubility behavior of this compound.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Mole Fraction (x₁) | Solubility ( g/100g Solvent) |

| Chloroform | 25 | 0.045 | 5.2 |

| 3-Pentanone | 25 | 0.201 | 33.7 |

| Acetone | 25 | 0.268 | 56.9 |

| Dipropyl ether | 25 | 0.089 | 11.2 |

| Methylcyclohexane | 25 | 0.002 | 0.2 |

Data extrapolated from published studies on phenylboronic acid and should be considered as a reference.

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Chloroform at 25°C

| Isomer | Mole Fraction (x₁) | Solubility ( g/100g Solvent) |

| ortho-Isobutoxyphenylboronic acid | 0.134 | 21.8 |

| meta-Isobutoxyphenylboronic acid | 0.038 | 5.8 |

| para-Isobutoxyphenylboronic acid | 0.021 | 3.2 |

This table illustrates the significant impact of substituent position on solubility.

Experimental Protocol: Determination of Boronic Acid Solubility

A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method. This method involves observing the dissolution of a solid in a liquid under controlled temperature changes.

Principle

A mixture of the boronic acid and the solvent of a known composition is heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or instrumentally by measuring the intensity of a light beam passing through the sample.[1]

Apparatus

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Luminance probe or a light source and detector

-

Heating/cooling circulator

Procedure

-

Sample Preparation: Accurately weigh the boronic acid and the chosen organic solvent into the jacketed glass vessel to prepare a sample of known composition.

-

Heating and Stirring: Heat the biphasic sample at a slow, constant rate (e.g., 0.2 K/min) while ensuring vigorous stirring to maintain homogeneity.

-

Equilibrium Point Determination: Record the temperature at which the turbidity of the solution completely disappears. This temperature represents the solid-liquid equilibrium point for that specific mole fraction.

-

Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.

The following diagram illustrates the workflow for the dynamic solubility determination method.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reactant in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials.

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps:

-

Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a palladium(II) complex.

-

Transmetalation: The organoboronic acid (in this case, this compound) reacts with the palladium(II) complex in the presence of a base. The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the biaryl product (Ar¹-Ar²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][3][4][5]

The following diagram visualizes the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound, contextualized with data from related compounds. The detailed experimental protocol for solubility determination offers a practical approach for researchers to obtain precise data for their specific applications. Furthermore, the visualization of the Suzuki-Miyaura reaction highlights a key area where the solubility characteristics of this compound are of critical importance for reaction efficiency and product yield. For drug development professionals, understanding these properties is crucial for process optimization and the successful synthesis of target molecules.

References

2,5-Difluorophenylboronic Acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2,5-Difluorophenylboronic acid. Due to the limited availability of specific quantitative stability data in public literature, this document synthesizes information from safety data sheets, studies on analogous arylboronic acids, and general chemical stability testing protocols to offer a comprehensive resource for handling and storing this important reagent.

Chemical Properties and Intrinsic Stability

This compound (CAS No. 193353-34-3) is an off-white to light beige solid with a molecular weight of 157.91 g/mol and a melting point in the range of 105-110 °C.[1] Like many organoboronic acids, it is generally stable under normal, controlled laboratory conditions.[1][2] However, its reactivity, which makes it a valuable reagent in cross-coupling reactions, also renders it susceptible to degradation under specific environmental conditions.

The primary degradation pathways for arylboronic acids include:

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This process is often reversible in the presence of water.

-

Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This reaction is often facilitated by aqueous conditions and can be influenced by pH.[3]

-

Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of the corresponding phenol.

-

Thermal Decomposition: At elevated temperatures, the compound can decompose, releasing hazardous gases such as carbon monoxide, carbon dioxide, boron oxides, and gaseous hydrogen fluoride.[1]

The fluorine substituents on the phenyl ring influence the electronic properties and, consequently, the reactivity and stability of the molecule. Studies on fluorinated phenylboronic acids indicate that the position and number of fluorine atoms affect their Lewis acidity and hydrolytic stability.[4] While a simple correlation is not always evident, compounds with ortho-fluorine substituents have been noted for their potential instability.

Recommended Storage and Handling

To ensure the long-term integrity and purity of this compound, adherence to proper storage and handling protocols is critical. The compound should be handled in a well-ventilated area, and personal protective equipment (gloves, goggles) should be worn.

The following table summarizes the recommended storage conditions derived from various supplier safety data sheets.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Keep refrigerated (2-8°C recommended) | To minimize thermal degradation and slow down potential decomposition reactions. | [1][5][6][7] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation. | [7][8] |

| Moisture | Keep in a dry place; Keep container tightly closed | To prevent hydrolysis and the reversible formation of boroxine anhydrides. | [1][2][5][6] |

| Light | Keep in a dark place; Avoid exposure to light | To prevent photolytic (light-induced) degradation. | [1][2][7][8] |

Incompatible Materials to Avoid: Strong oxidizing agents, strong bases, and acids.[1][2]

Factors Influencing Stability

The stability of this compound is influenced by a combination of environmental factors. The interplay between these factors can accelerate degradation.

Caption: Logical workflow of factors leading to the degradation of arylboronic acids.

Experimental Protocols for Stability Assessment

While specific stability-indicating assays for this compound are not widely published, a general approach using forced degradation studies can be employed to understand its stability profile. The goal of these studies is to intentionally degrade the sample to identify potential degradants and develop an analytical method that can resolve the parent compound from any impurities.[2][9][10]

The following table outlines typical stress conditions for a forced degradation study.

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | Dissolve sample in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 30 min to 24 hrs). | To assess stability in acidic conditions and identify acid-catalyzed degradation products. |

| Base Hydrolysis | Dissolve sample in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified time (e.g., 30 min to 24 hrs). | To assess stability in basic conditions and identify base-catalyzed degradation products, such as those from protodeboronation. |

| Oxidation | Dissolve sample in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for a specified time (e.g., 24 hrs).[2] | To identify potential oxidative degradation products. |

| Thermal | Store solid sample in an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 1 week). | To evaluate the potential for thermal degradation in the solid state. |

| Photolytic | Expose solid or solution sample to controlled light conditions (e.g., 1.2 million lux-hours visible and 200 watt-hours/m² UV) as per ICH Q1B guidelines.[2] | To determine sensitivity to light and identify photodegradation products. |

Representative Analytical Method: Stability-Indicating HPLC-UV

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for assessing the purity of arylboronic acids and their degradation products.[1] Developing a robust, stability-indicating method is crucial.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products (e.g., 1,4-difluorobenzene from protodeboronation, boroxine anhydride).

Methodology:

-

Instrumentation:

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software (e.g., Empower™, Chromeleon™).

-

-

Chromatographic Conditions (Starting Point):

-

Column: XBridge™ Premier BEH™ C18, 4.6 x 100 mm, 3.5 µm or equivalent. Columns with low silanol activity are recommended to minimize on-column hydrolysis.[8]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 5% B, linear gradient to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions, and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5.0 µL

-

Detection: UV at 254 nm

-

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water (or a fully aprotic diluent like acetonitrile if hydrolysis is a major concern).[1]

-

For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase A/B mixture corresponding to the initial gradient conditions.

-

Prepare samples from the forced degradation studies similarly, ensuring the final concentration is within the linear range of the detector. Neutralize acidic and basic samples before injection if necessary.

-

-

Method Validation:

-

Analyze samples from the forced degradation studies to confirm that all degradation products are resolved from the main analyte peak (peak purity analysis using a PDA detector is recommended).

-

The method should then be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Conclusion

While this compound is a stable compound under recommended conditions, it is susceptible to degradation from moisture, heat, light, and incompatible materials. For professionals in research and drug development, understanding these sensitivities is paramount to ensuring the reagent's quality and the reproducibility of experimental results. The most effective strategy for maintaining its integrity is strict adherence to storage protocols: refrigerated, dry, dark, and under an inert atmosphere. When quantitative stability data is required, a systematic approach using forced degradation studies coupled with a well-developed, stability-indicating HPLC method is the recommended course of action.

References

- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - STEMart [ste-mart.com]

- 3. A protocol for testing the stability of biochemical analy... [degruyterbrill.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. enamine.net [enamine.net]

- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Performing ongoing stability testing for listed and complementary medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 8. researchgate.net [researchgate.net]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Safety Guide: 2,5-Difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information for 2,5-Difluorophenylboronic acid, a compound frequently utilized in pharmaceutical research and development. The following sections detail the potential hazards, handling procedures, and emergency responses associated with this substance to ensure its safe use in a laboratory setting.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2,5-Difluorobenzeneboronic acid |

| CAS Number | 193353-34-3 |

| Molecular Formula | C6H5BF2O2 |

| Molecular Weight | 157.91 g/mol |

| Appearance | Solid |

| Melting Point | 105-110 °C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimize risk.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protection. The following recommendations are based on standard laboratory practices for hazardous chemicals.

| Protection Type | Specification |

| Eye Protection | Goggles (European standard - EN 166) |

| Hand Protection | Protective gloves |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure |

| Respiratory Protection | Not required under normal use conditions with adequate ventilation. For large scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended |

Engineering Controls

Ensure adequate ventilation, especially in confined areas.

Storage Conditions

Store in a tightly closed container in a dry and well-ventilated place.

Emergency Procedures

A clear understanding of emergency protocols is essential when working with this compound.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. |

| Ingestion | Clean mouth with water. Get medical attention. |

| Inhalation | Remove from exposure, lie down. Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |

Experimental Protocols and Workflows

The following diagrams illustrate the logical workflows for handling and responding to incidents involving this compound.

An In-depth Technical Guide to the Spectroscopic Data of 2,5-Difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Difluorophenylboronic acid (CAS No. 193353-34-3). Due to the limited availability of experimentally-derived public data, this guide combines theoretical predictions with established methodologies to serve as a valuable resource for the characterization and utilization of this important fluorinated building block in research and development.

Chemical Structure and Properties

-

IUPAC Name: (2,5-Difluorophenyl)boronic acid

-

Molecular Formula: C₆H₅BF₂O₂

-

Molecular Weight: 157.91 g/mol

-

Appearance: White to off-white crystalline powder

-

Melting Point: 105-110 °C

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.2 (broad s, 2H) | Broad Singlet | - | B(OH)₂ |

| ~7.5 - 7.6 (m, 1H) | Multiplet | - | Ar-H |

| ~7.3 - 7.4 (m, 1H) | Multiplet | - | Ar-H |

| ~7.2 - 7.3 (m, 1H) | Multiplet | - | Ar-H |

Note: The broad singlet for the hydroxyl protons is characteristic and its chemical shift can vary with concentration and water content. The aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~160 (dd) | C-F |

| ~158 (dd) | C-F |

| ~125 (d) | C-H |

| ~120 (d) | C-H |

| ~115 (dd) | C-H |

| Not observed | C-B |

Note: The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation of the ¹¹B nucleus. Carbons attached to fluorine will appear as doublets, and other aromatic carbons will show splitting due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~ -115 to -125 | Ar-F |

| ~ -125 to -135 | Ar-F |

Note: Chemical shifts are referenced to CFCl₃. The two fluorine atoms are in different chemical environments and are expected to show distinct signals.

Table 4: Predicted ¹¹B NMR Spectral Data (160 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~28 - 32 | Trigonal boronic acid |

Note: The chemical shift of ¹¹B is sensitive to the solvent and the presence of water, which can lead to the formation of the tetracoordinate boronate species at a higher field (lower ppm value).

Table 5: Expected FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 (broad) | Strong | O-H stretch (hydrogen-bonded) |

| ~1600, ~1480 | Medium-Strong | C=C aromatic ring stretch |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-F stretch |

| ~1100 | Strong | C-F stretch |

| ~700 | Strong | B-O-H bend |

Table 6: Expected Mass Spectrometry Data (ESI-)

| m/z | Interpretation |

| 157.0 | [M-H]⁻ |

| 139.0 | [M-H-H₂O]⁻ |

Note: In positive ion mode (ESI+), adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may be observed.

Experimental Protocols

The following are detailed, generalized experimental protocols for obtaining the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

The spectral width should be set to cover the range of approximately 0-12 ppm.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Spectroscopy:

-

Acquire the spectrum on a 470 MHz NMR spectrometer.

-

Use a proton-decoupled pulse sequence.

-

The spectral width should be sufficient to cover the expected chemical shift range for aryl fluorides (e.g., -100 to -150 ppm).

-

-

¹¹B NMR Spectroscopy:

-

Acquire the spectrum on a 160 MHz NMR spectrometer.

-

Use a proton-decoupled pulse sequence.

-

A broad spectral width is recommended due to the wide chemical shift range of boron.

-

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes.

-

Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Crystal Structure of Fluorinated Phenylboronic Acids: A Focus on 2,5-Difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delves into the structural chemistry of fluorinated phenylboronic acids, with a primary focus on 2,5-Difluorophenylboronic acid. While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of this writing, this document provides a comprehensive overview of a closely related isomer, 2,4-Difluorophenylboronic acid, to serve as a valuable reference. This guide includes detailed crystallographic data, experimental protocols for synthesis and structure determination, and visualizations of key chemical processes relevant to researchers in drug development and materials science.

Introduction to Fluorinated Phenylboronic Acids

Fluorinated phenylboronic acids are a critical class of reagents in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The incorporation of fluorine atoms into the phenyl ring can significantly alter the electronic properties, metabolic stability, and lipophilicity of molecules, making these compounds highly valuable building blocks in the design of pharmaceuticals and advanced materials. This compound, in particular, is utilized in the synthesis of complex organic molecules, including those with applications in organic light-emitting diodes (OLEDs) and as intermediates for high-performance polymers.[1]

Crystal Structure Analysis

A thorough search of publicly available crystallographic literature and databases did not yield a solved crystal structure for this compound (CAS Number: 193353-34-3). However, the crystal structure of the isomeric 2,4-Difluorophenylboronic acid has been extensively characterized and is presented here as a pertinent case study.

Crystallographic Data for 2,4-Difluorophenylboronic Acid

The crystal structure of 2,4-Difluorophenylboronic acid reveals a planar molecular geometry, which suggests electronic delocalization between the dihydroxyboryl group and the aromatic ring.[2][3] In the solid state, the molecules form inversion dimers through strong O-H···O hydrogen bonds.[2][3] These dimers are further linked into sheets by intermolecular O-H···F hydrogen bonds.[2][3]

Table 1: Crystal Data and Structure Refinement for 2,4-Difluorophenylboronic Acid

| Parameter | Value | Reference |

| Empirical Formula | C₆H₅BF₂O₂ | [3] |

| Formula Weight | 157.91 | [3] |

| Temperature | 293(2) K | [3] |

| Wavelength | 0.71073 Å | [3] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/n | [2] |

| Unit Cell Dimensions | ||

| a | 3.7617(11) Å | [3] |

| b | 12.347(4) Å | [3] |

| c | 14.620(4) Å | [3] |

| β | 95.450(5)° | [3] |

| Volume | 676.0(3) ų | [3] |

| Z | 4 | [3] |

| Data Collection & Refinement | ||

| Reflections Collected | 3196 | [3] |

| Independent Reflections | 1190 | [3] |

| Goodness-of-fit on F² | 1.15 | [3] |

| Final R indices [I>2σ(I)] | R1 = 0.056, wR2 = 0.127 | [3] |

| R indices (all data) | R1 = 0.068, wR2 = 0.134 |

Table 2: Selected Bond Lengths and Angles for 2,4-Difluorophenylboronic Acid

| Bond/Angle | Length (Å) / Degrees (°) |

| B(1)-C(1) | 1.566(3) |

| B(1)-O(1) | 1.365(3) |

| B(1)-O(2) | 1.371(3) |

| C(2)-F(1) | 1.354(2) |

| C(4)-F(2) | 1.355(2) |

| O(1)-B(1)-O(2) | 114.7(2) |

| O(1)-B(1)-C(1) | 124.2(2) |

| O(2)-B(1)-C(1) | 121.1(2) |

Experimental Protocols

General Synthesis of Fluorinated Phenylboronic Acids

The synthesis of fluorinated phenylboronic acids typically involves the reaction of a corresponding fluorinated aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate. The resulting boronate ester is then hydrolyzed to yield the boronic acid.

Materials:

-

Fluorinated aryl bromide (e.g., 1-bromo-2,5-difluorobenzene)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

10% Sulfuric acid

-

Ethyl ether

-

Anhydrous magnesium sulfate

-

Nitrogen gas atmosphere

Procedure:

-

A solution of the fluorinated aryl bromide in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

-

n-Butyllithium is added dropwise to the solution, and the mixture is stirred for a specified time to allow for lithium-halogen exchange.

-

Trimethyl borate is then added dropwise at -78 °C, and the reaction is allowed to slowly warm to room temperature.

-

The reaction is quenched by the addition of 10% sulfuric acid.

-

The aqueous layer is extracted with ethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of ethyl acetate and hexanes).

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Procedure:

-

Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the purified boronic acid in an appropriate solvent.

-

Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 293 K) using a specific radiation source (e.g., Mo Kα).

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be placed in calculated positions or located from a difference Fourier map and refined isotropically.

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for X-ray Crystal Structure Determination.

Suzuki-Miyaura Cross-Coupling Reaction

Caption: Suzuki-Miyaura Coupling using this compound.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, the detailed analysis of its isomer, 2,4-Difluorophenylboronic acid, provides significant insight into the structural characteristics of difluorinated phenylboronic acids. The data and protocols presented herein offer a valuable technical resource for researchers and professionals in drug development and materials science. The continued application of these compounds in synthetic chemistry underscores the importance of further structural elucidation to better understand their reactivity and solid-state behavior.

References

A Technical Guide to 2,5-Difluorophenylboronic Acid for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Suppliers, Physicochemical Properties, and Synthetic Applications

Introduction

2,5-Difluorophenylboronic acid is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds. The presence of two fluorine atoms on the phenyl ring can impart unique electronic properties and metabolic stability to the resulting biaryl compounds, making it a valuable building block in the design and synthesis of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and a detailed experimental protocol for its application in a representative Suzuki-Miyaura cross-coupling reaction.

Commercial Suppliers and Physicochemical Data

A variety of chemical suppliers offer this compound, typically with purities suitable for synthetic applications. The following table summarizes the key quantitative data for this compound from prominent commercial sources.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Melting Point (°C) |

| Sigma-Aldrich (Merck) | 193353-34-3 | C₆H₅BF₂O₂ | 157.91 | ≥95% | 105-110 |

| Chem-Impex | 193353-34-3 | C₆H₅BF₂O₂ | 157.91 | ≥98% (NMR) | 244-247 |

| Conier Chem&Pharma | 193353-34-3 | C₆H₅BF₂O₂ | 157.91 | 98% | 105-110 |

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. This reaction is renowned for its mild conditions, functional group tolerance, and high yields.

General Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note focuses on the use of 2,5-difluorophenylboronic acid as a key building block in these reactions. The introduction of a 2,5-difluorophenyl moiety is of significant interest in medicinal chemistry and materials science, as the fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of target molecules.

Fluorinated arylboronic acids, particularly those with ortho-fluorine substituents, can present unique challenges, including a propensity for protodeboronation under basic reaction conditions. Therefore, careful optimization of the reaction parameters—catalyst, ligand, base, and solvent—is crucial for achieving high yields and purity. These notes provide a comprehensive overview of reaction conditions, detailed experimental protocols, and a summary of reported data for the successful Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides.

Summary of Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the selection of an appropriate catalyst system and reaction conditions. Below is a summary of conditions that have been reported to be effective for the coupling of this compound with various aryl and heteroaryl halides.

| Aryl Halide | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |

| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) / XPhos (2) | - | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 96 |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1) / XPhos (2.5) | - | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 94 |

| 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | 40 | 2 | 89 |

| 4,7-Dichloroquinoline | Pd(OAc)₂ (10) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 75 |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 4 | 85 |

Note: The table summarizes data from various sources and specific yields are substrate-dependent. It is recommended to optimize conditions for each specific reaction. Room temperature (RT) is typically 20-25 °C.

Experimental Protocols

The following are detailed methodologies for representative Suzuki-Miyaura coupling reactions involving this compound.

Protocol 1: General Procedure for the Coupling of Aryl Chlorides and Bromides with a Buchwald Precatalyst

This protocol is adapted from the work of Buchwald and coworkers, which is particularly effective for challenging couplings of unstable boronic acids.[1][2]

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

XPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Water, degassed

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating plate (if necessary)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.5 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the Schlenk tube with an inert gas three times.

-

Add anhydrous THF (2 mL) and degassed water (1 mL) via syringe.

-

Stir the reaction mixture vigorously at room temperature (or at 40 °C for less reactive substrates) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Coupling of a Dichloro-substituted Heterocycle using a Conventional Palladium Catalyst

This protocol is a general procedure suitable for the coupling of heteroaryl chlorides.

Materials:

-

5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

-

Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 mmol), this compound (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous 1,4-dioxane (10 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired product.

Mandatory Visualizations

General Suzuki-Miyaura Catalytic Cycle

References

- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the construction of complex molecules, particularly in the pharmaceutical and materials science industries.[1][2] The incorporation of fluorinated aromatic moieties, such as the 2,5-difluorophenyl group, into molecular scaffolds can significantly enhance biological activity, metabolic stability, and other pharmacokinetic properties. However, the cross-coupling of electron-deficient boronic acids like 2,5-difluorophenylboronic acid presents unique challenges, including competitive and rapid protodeboronation under basic reaction conditions, which can lead to diminished yields and the formation of undesirable byproducts.[3][4]

Recent advancements in catalyst design, particularly the development of sophisticated palladium precatalysts and bulky, electron-rich phosphine ligands, have enabled the efficient coupling of these challenging substrates under milder conditions.[3][4][5] This document provides detailed application notes and experimental protocols for the successful palladium-catalyzed cross-coupling of this compound with a variety of aryl halides.

Catalytic Systems and Performance Data

The choice of palladium source, ligand, base, and solvent system is crucial for achieving high yields in the Suzuki-Miyaura coupling of this compound. Below is a summary of various catalytic systems and their reported performance.

| Palladium Source | Ligand | Aryl Halide Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| XPhos Palladacycle G2 | XPhos | 4-Chloroanisole | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 | [3][5] |

| XPhos Palladacycle G2 | XPhos | 4-Chlorobenzonitrile | K₃PO₄ | THF/H₂O | RT | 0.5 | 95 | [3][5] |

| XPhos Palladacycle G2 | XPhos | 4-Chlorobenzotrifluoride | K₃PO₄ | THF/H₂O | RT | 0.5 | 92 | [3][5] |

| XPhos Palladacycle G2 | XPhos | 2-Chloropyridine | K₃PO₄ | THF/H₂O | RT | 0.5 | 85 | [3][5] |

| Pd₂(dba)₃ | CyJohnPhos | 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene | Na₂CO₃ | Toluene | 95 | 60 | 83 | [6] |

| Pd(OAc)₂ | Dicyclohexylphosphinoferrocene amino ester | o-Dibromobenzene | K₃PO₄ | Dioxane | 80 | 18 | 60 (mono-arylation) | [1] |

| Pd(PPh₃)₄ | - | 9-Benzyl-6-chloropurine | K₂CO₃ | Toluene | 100 | - | 95 | [7] |

| G-COOH-Pd-10 (heterogeneous) | - | 1-Bromo-4-fluorobenzene | K₂CO₃ | DMF/H₂O | 110 | 3 | ~65 | [8][9] |

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound. Note: These protocols should be optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Room Temperature Coupling using a Palladium Precatalyst

This protocol is adapted from the work of Buchwald and coworkers and is suitable for a wide range of aryl chlorides, bromides, and triflates.[3][5]

Materials:

-

Palladium Precatalyst (e.g., XPhos Palladacycle G2, 2 mol%)

-

This compound (1.5 mmol)

-

Aryl halide (1.0 mmol)

-

Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)

-

Tetrahydrofuran (THF), degassed (2 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk tube or similar reaction vessel

Procedure:

-

To a Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (2 mol%).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the degassed THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.

-

Stir the reaction mixture vigorously at room temperature for 30 minutes.

-